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Compound of Interest

Compound Name: Civorebrutinib

Cat. No.: B12394119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and

administration of Civorebrutinib (also known as SN1011 and XNW-1011), a potent and

selective Bruton's tyrosine kinase (BTK) inhibitor. The information is intended to guide the

design of animal studies for efficacy and safety evaluation.

Overview of Preclinical Efficacy and Safety
Civorebrutinib has demonstrated promising activity in animal models of autoimmune

diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced

arthritis (CIA). Furthermore, it has shown an acceptable safety profile in toxicology studies

conducted in rats and beagle dogs. In in-vitro studies, Civorebrutinib has been shown to

inhibit BTK activity with a half-maximal inhibitory concentration (IC50) between 0.5 and 4 nM. It

also exhibits high selectivity for BTK over other kinases, suggesting a lower potential for off-

target effects.

Dosage and Administration in Animal Models
Quantitative data from preclinical studies are summarized below. It is important to note that

specific dosage and administration details for the EAE and CIA models are not publicly

available in detail. The data presented for tumor xenograft models, where the compound was

referred to as XNW-1011, offers valuable insight into tolerated and effective dose ranges.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12394119?utm_src=pdf-interest
https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Civorebrutinib (as XNW-1011) Dosage in Mouse Tumor Xenograft Models
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Animal
Model

Cell Line
Route of
Administrat
ion

Dosage
Dosing
Frequency

Observed
Efficacy

Mouse TMD-8 Oral gavage 3.13 mg/kg
Twice daily

(b.i.d.)

31.3% tumor

regression

Mouse TMD-8 Oral gavage 6.25 mg/kg
Twice daily

(b.i.d.)

76.4% tumor

regression

Mouse TMD-8 Oral gavage 12.5 mg/kg
Twice daily

(b.i.d.)

95.7% tumor

regression

Mouse TMD-8 Oral gavage 25 mg/kg
Twice daily

(b.i.d.)

104.7%

tumor

regression

Mouse Rec-1 Oral gavage 0.79 mg/kg
Twice daily

(b.i.d.)

59.4% tumor

regression

Mouse Rec-1 Oral gavage 1.56 mg/kg
Twice daily

(b.i.d.)

63.1% tumor

regression

Mouse Rec-1 Oral gavage 3.13 mg/kg
Twice daily

(b.i.d.)

79.7% tumor

regression

Mouse Rec-1 Oral gavage 6.25 mg/kg
Twice daily

(b.i.d.)

83.2% tumor

regression

Mouse Rec-1 Oral gavage 12.5 mg/kg
Twice daily

(b.i.d.)

93.1% tumor

regression

Mouse

Patient-

derived

xenograft

(Myd88

mutation)

Oral gavage 6.25 mg/kg
Twice daily

(b.i.d.)

102.2%

tumor

regression

Mouse Patient-

derived

xenograft

Oral gavage 12.5 mg/kg Twice daily

(b.i.d.)

108.7%

tumor

regression
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(Myd88

mutation)

Mouse

Patient-

derived

xenograft

(Myd88

mutation)

Oral gavage 25 mg/kg
Twice daily

(b.i.d.)

108.7%

tumor

regression

Table 2: Civorebrutinib (as XNW-1011) Safety and Tolerability Data

Species Study Duration
Route of
Administration

Maximum
Tolerated Dose

Observations

Rat 14 days Not specified Up to 500 mg/kg Well-tolerated

Dog 14 days Not specified Up to 500 mg/kg Well-tolerated

Signaling Pathway
Civorebrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell

receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, affecting B-

cell proliferation, differentiation, and survival.
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Civorebrutinib inhibits the BTK signaling pathway.
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Experimental Protocols
The following are generalized protocols for inducing animal models of autoimmune diseases in

which BTK inhibitors like Civorebrutinib have been tested. The specific formulation and

administration schedule for Civorebrutinib in these models requires optimization based on

pilot studies.

Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to study rheumatoid arthritis.

Materials:

Male Lewis or Dark Agouti rats (8-10 weeks old)

Bovine or chicken type II collagen (CII)

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

0.1 M acetic acid

Civorebrutinib formulation (e.g., in 0.5% methylcellulose and 0.1% Tween 80 in water)

Syringes and needles

Workflow Diagram:

Disease Induction Treatment Monitoring & Endpoints

Day 0:
Primary Immunization

(CII in CFA)

Day 7:
Booster Immunization

(CII in IFA)

Initiate Civorebrutinib
 or Vehicle Treatment

(Prophylactic or Therapeutic)

Clinical Scoring of Arthritis
(e.g., 3 times/week)

Endpoint:
Histopathological Analysis

of Joints
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Workflow for a typical collagen-induced arthritis study.

Protocol:

Preparation of Collagen Emulsion:

Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring

overnight at 4°C.

For the primary immunization, emulsify the collagen solution with an equal volume of CFA.

For the booster immunization, emulsify the collagen solution with an equal volume of IFA.

Immunization:

On Day 0, inject each rat intradermally at the base of the tail with 100 µL of the CII/CFA

emulsion.

On Day 7, administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at

a different site near the base of the tail.

Civorebrutinib Administration:

Prophylactic Dosing: Begin daily oral gavage of Civorebrutinib or vehicle from Day 0 or

Day 7.

Therapeutic Dosing: Begin daily oral gavage of Civorebrutinib or vehicle upon the first

signs of arthritis (typically around Day 10-14).

Dose levels should be determined based on preliminary dose-ranging studies. Based on

data from other models, a starting range of 1-30 mg/kg could be explored.

Monitoring and Evaluation:

Monitor animals daily for clinical signs of arthritis (paw swelling, erythema, and joint

stiffness).

Score the severity of arthritis in each paw on a scale of 0-4.
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At the end of the study, collect hind paws for histopathological analysis to assess

inflammation, cartilage destruction, and bone erosion.

Experimental Autoimmune Encephalomyelitis (EAE) in
Mice
This is a common model for multiple sclerosis.

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS)

Civorebrutinib formulation

Syringes and needles

Protocol:

Preparation of MOG Emulsion:

Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

Emulsify the MOG35-55 solution with an equal volume of CFA.

Induction of EAE:

On Day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the

MOG/CFA emulsion.

On Day 0 and Day 2, administer 200 ng of PTX in 100 µL of PBS intraperitoneally.
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Civorebrutinib Administration:

Prophylactic Dosing: Begin daily oral gavage of Civorebrutinib or vehicle from Day 0.

Therapeutic Dosing: Begin daily oral gavage of Civorebrutinib or vehicle upon the onset

of clinical signs (typically around Day 9-12).

Dose levels should be determined based on pilot studies.

Monitoring and Evaluation:

Monitor mice daily for clinical signs of EAE (tail limpness, hind limb weakness/paralysis).

Score the disease severity on a scale of 0-5.

At the end of the study, collect spinal cords for histopathological analysis to assess

inflammation and demyelination.

Disclaimer: These protocols are intended as a general guide. The specific details of the

experimental design, including animal strain, dosage, and administration schedule, should be

optimized for each study. All animal experiments must be conducted in accordance with

institutional and national guidelines for the ethical use of animals in research.

To cite this document: BenchChem. [Application Notes and Protocols for Civorebrutinib in
Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394119#civorebrutinib-dosage-and-administration-
in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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